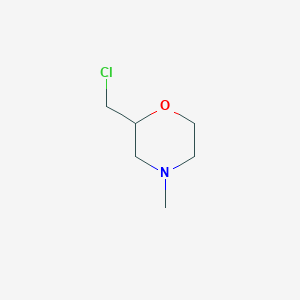
2-(Chloromethyl)-4-methylmorpholine
Übersicht
Beschreibung
“2-(Chloromethyl)-4-methylmorpholine” is likely a type of organic compound known as a morpholine. Morpholines are heterocyclic organic compounds containing a ring of five carbon atoms and one nitrogen atom, with two of the carbon atoms being part of a formaldehyde group .
Synthesis Analysis
While specific synthesis methods for “2-(Chloromethyl)-4-methylmorpholine” are not available, chloromethyl compounds are often synthesized through chloromethylation reactions. For example, the Blanc chloromethylation reaction involves the reaction of an aromatic compound with formaldehyde and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-methylmorpholine” would likely involve a morpholine ring with a chloromethyl group (-CH2Cl) attached to one carbon and a methyl group (-CH3) attached to another .
Chemical Reactions Analysis
Again, while specific reactions involving “2-(Chloromethyl)-4-methylmorpholine” are not available, chloromethyl compounds are often used in organic synthesis as alkylating agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-4-methylmorpholine” would depend on its specific structure. For example, chloromethyl compounds are often liquid and have a molecular weight around 92.567 g/mol .
Wissenschaftliche Forschungsanwendungen
- Anticancer Agents Synthesis
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methylmorpholine, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
- Method : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
-
Epoxy Resins Synthesis
- Field : Industrial Chemistry
- Application : 2-(Chloromethyl)-4-methylmorpholine is used in the production of epoxy resins . Epoxy resins are a type of polymer that are used in a wide variety of applications, including coatings, adhesives, and composite materials .
- Method : The compound is reacted with other chemicals to form a resin. The specific reaction conditions and reactants can vary depending on the desired properties of the final product .
- Results : The resulting epoxy resins have excellent mechanical and thermal properties, as well as good chemical resistance .
-
Glycerol Synthesis
- Field : Industrial Chemistry
- Application : 2-(Chloromethyl)-4-methylmorpholine can also be used in the synthesis of glycerol . Glycerol is a valuable chemical that is used in a wide range of applications, including food and beverage, pharmaceutical, and cosmetic industries .
- Method : The compound is reacted with other chemicals under specific conditions to produce glycerol .
- Results : The resulting glycerol is a colorless, odorless liquid that is sweet-tasting and non-toxic .
-
Epichlorohydrin Production
- Field : Industrial Chemistry
- Application : 2-(Chloromethyl)-4-methylmorpholine is used in the production of epichlorohydrin . Epichlorohydrin is a highly reactive compound and is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Method : The specific method of production can vary depending on the desired properties of the final product .
- Results : The resulting epichlorohydrin is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
-
Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Application : 2-(Chloromethyl)-4-methylmorpholine can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Method : The compound is reacted with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results : The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Disulfide Modification
- Field : Biochemistry
- Application : 2-(Chloromethyl)-4-methylmorpholine can undergo two Michael reactions in a successive manner, thereby making them suitable candidates to achieve protein modification at the disulfide sites .
- Method : The specific method of application can vary depending on the context of the research .
- Results : The results of this application can vary greatly depending on the context of the research .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYOOBRKCYPDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylmorpholine | |
CAS RN |
40987-31-3 | |
| Record name | 2-(chloromethyl)-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



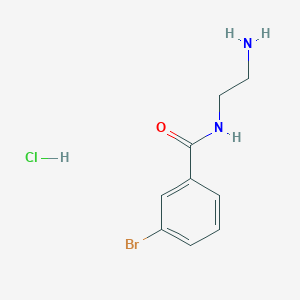

![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)

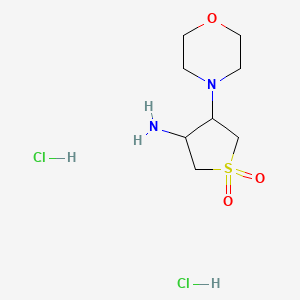
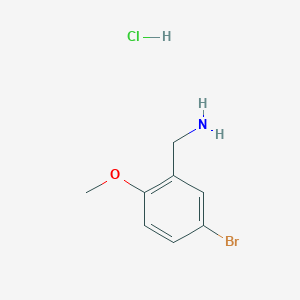
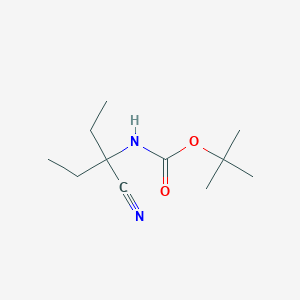

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)


![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)